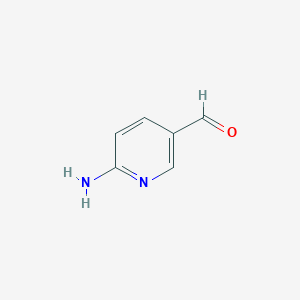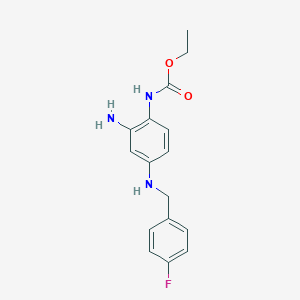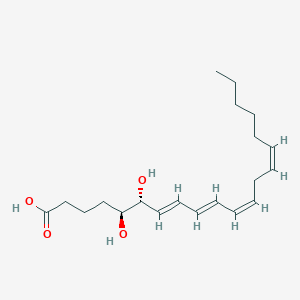![molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 CAS No. 131815-58-2](/img/structure/B32314.png)
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a chemical compound with potential importance in various fields of chemistry and pharmacology. It belongs to the class of acetamides, compounds characterized by the presence of an acetamide group attached to an aromatic hydroxyphenyl group. These compounds are often studied for their diverse chemical properties and potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acetylation, amidation, and selective functional group transformations. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structures of such compounds. For example, the structure of a similar compound, N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealed an intramolecular hydrogen bond formation, showcasing the intricate molecular interactions within these compounds (Latif et al., 1999).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of functional groups like hydroxy and acetamide allows for diverse chemical transformations, such as silylation, which alters the compound's reactivity and physical properties (Nikonov et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is involved in various synthetic processes. One such process is the chemoselective acetylation of 2-aminophenol, where N-(2-Hydroxyphenyl)acetamide is an intermediate for antimalarial drugs. This synthesis uses different acyl donors and explores various parameters such as agitation speed, solvent, and temperature, highlighting its versatility in chemical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Applications
Compounds related to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, have shown potential in anticancer, anti-inflammatory, and analgesic activities. These compounds are effective against various cancer cell lines and exhibit significant anti-inflammatory and analgesic effects (Rani, Pal, Hegde, & Hashim, 2014).
Molecular Docking and Drug Development
The synthesized derivatives of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been analyzed for their molecular structures and docking potential. These analyses are critical in drug development, particularly in targeting specific receptors like the VEGFr receptor for anticancer activities (Sharma et al., 2018).
Metabolic Studies
Studies on related chloroacetamide herbicides and metabolites, including compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, provide insights into their metabolism in human and rat liver microsomes. Such research is vital for understanding the biotransformation and potential risks of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Synthesis Techniques
Innovative synthesis techniques involving N-(2-hydroxyphenyl)acetamide derivatives, such as silylated derivatives, are being explored. These techniques contribute to the development of new chemical entities and enhance the understanding of chemical structures and reactions (Nikonov et al., 2016).
特性
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




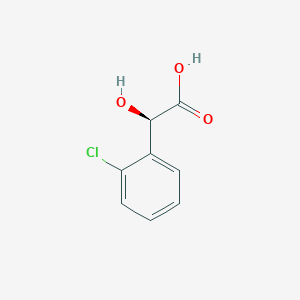


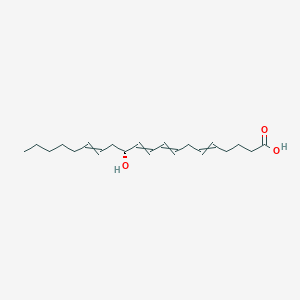
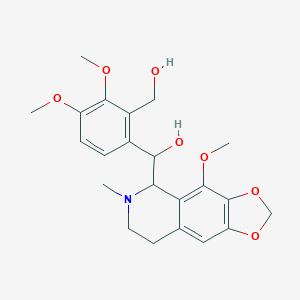
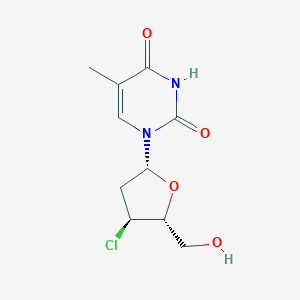
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
